molecular formula C6H6ClN3O2 B1590478 2-Amino-3-chloro-5-nitro-6-picoline CAS No. 56960-81-7

2-Amino-3-chloro-5-nitro-6-picoline

Cat. No. B1590478
CAS RN: 56960-81-7
M. Wt: 187.58 g/mol
InChI Key: JUXCWOVRMIHTRK-UHFFFAOYSA-N
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Description

“2-Amino-3-chloro-5-nitro-6-picoline” is also known as “5-chloro-6-methyl-3-nitropyridin-2-amine”. It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “2-Amino-3-chloro-5-nitro-6-picoline” is C6H6ClN3O2 . The InChI code is 1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-3-chloro-5-nitro-6-picoline” is 187.59 . It is stable under normal conditions but is hygroscopic .

Scientific Research Applications

  • Electron-Impact Induced Fragmentation Studies : A study examined the fragmentation patterns obtained upon electron impact on various substituted pyridines and picolines, including 2-nitro-, 2-chloro-, and 2-aminopyridines. This research is significant for understanding the behavior of these compounds under electron impact, which is relevant in fields like mass spectrometry and analytical chemistry (Keller, Bauer, & Bell, 1968).

  • Nuclear Magnetic Resonance Studies : The proton magnetic resonance spectra of all the 2-amino-, 2-chloro-, 2-nitropicolines were determined, providing valuable insights into the molecular structure of these compounds. Such studies are crucial in the field of structural biology and molecular chemistry (Bell, Egan, & Bauer, 1965).

  • Inhibitory Potency and Selectivity of Nitric-Oxide Synthase Inhibitors : Research involving the development of a new radioligand, [(3)H]2-amino-4-picoline, was conducted to measure the binding of compounds to the three human NO synthase isoenzymes. Such studies are significant in pharmacology and biochemistry, especially in the context of designing inhibitors for specific isoenzymes (Boer et al., 2000).

  • Synthesis and Reactions of Dinitrated Amino and Diaminopyridines : This research involved the synthesis of dinitrated derivatives of amino- and diaminopyridines and -picolines, which is relevant for chemical synthesis and the development of new compounds with potential applications in various industries (Ritter & Licht, 1995).

  • Organic Synthesis Applications : A study demonstrated the synthesis of Pyrrolo[4,3,2-de]quinolines from quinoline derivatives, highlighting the role of such compounds in complex organic syntheses, which can be used in the development of pharmaceuticals and other organic materials (Roberts, Joule, Bros, & Álvarez, 1997).

  • Fungicidal Agent Synthesis : The condensation of 2-picoline with various compounds in the presence of sulfur was explored for the potential development of fungicidal agents, indicating its significance in agricultural chemistry (Saikachi & Hisano, 1959).

  • Regioselective Pyridine Synthesis : Research on an alternate route to synthesize certain pyridine derivatives showcased the importance of these compounds in the development of drug candidates, highlighting their role in medicinal chemistry (Bhattacharya et al., 2007).

  • Antitumor Agents Synthesis : A study focused on the synthesis of 2-Formyl-4-aminophenylpyridine thiosemicarbazones, a class of compounds with significant antitumor activity, underlining the compound's relevance in oncological research (Agrawal, Booth, DeNuzzo, & Sartorelli, 1975).

Safety And Hazards

It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling “2-Amino-3-chloro-5-nitro-6-picoline”. Use personal protective equipment and ensure adequate ventilation .

Future Directions

“2-Amino-3-chloro-5-nitro-6-picoline” is primarily used for research and development purposes . Its future directions are likely to be influenced by the outcomes of this research.

properties

IUPAC Name

3-chloro-6-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXCWOVRMIHTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482443
Record name 2-Amino-3-chloro-5-nitro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloro-5-nitro-6-picoline

CAS RN

56960-81-7
Record name 3-Chloro-6-methyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56960-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chloro-5-nitro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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